

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Methyl 2-N-Cbz-3-N-Boc-
propanoate

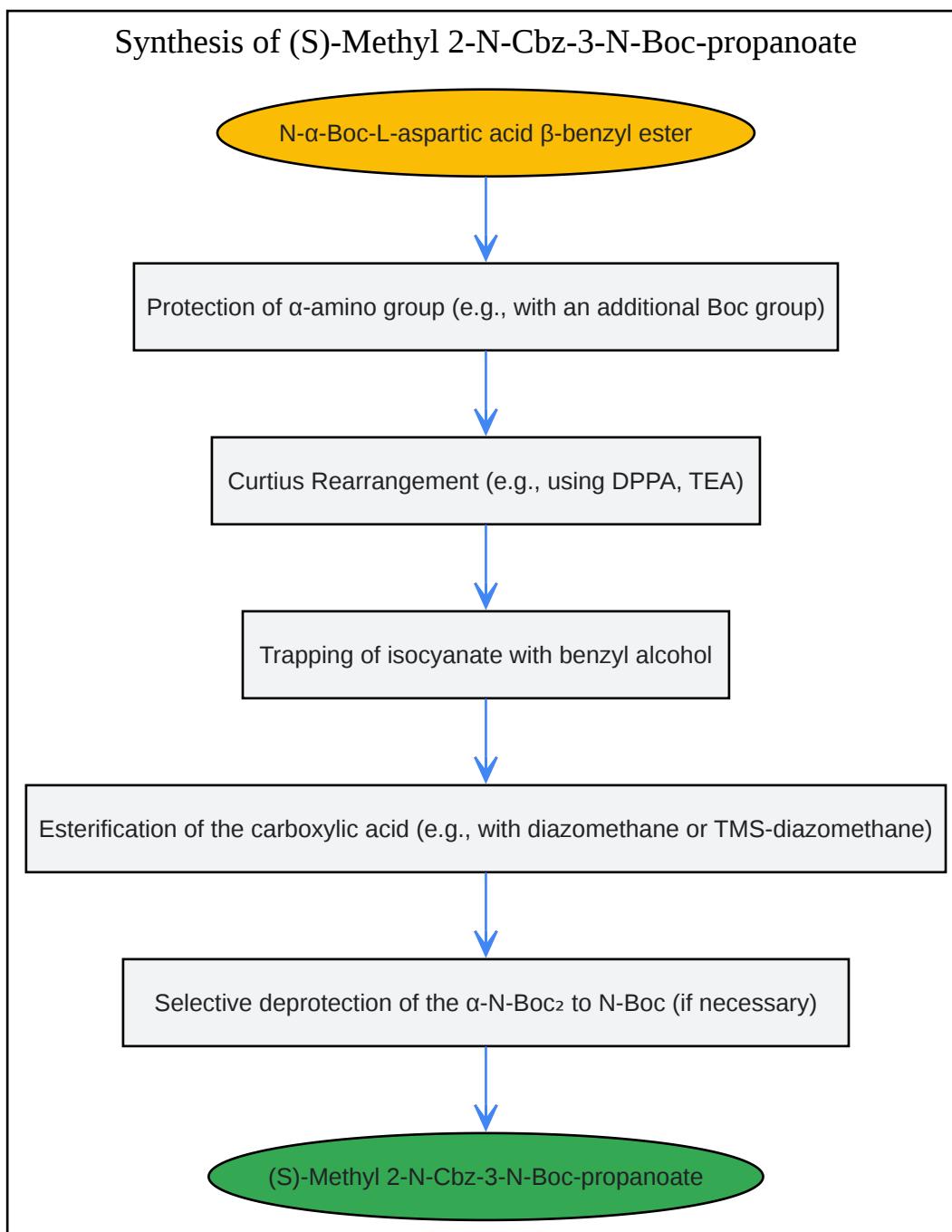
Cat. No.: B015928

[Get Quote](#)

Technical Guide: (S)-Methyl 2-N-Cbz-3-N-Boc- propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and relevant experimental protocols for **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate**. This orthogonally protected amino acid derivative is a valuable building block in peptide synthesis and drug discovery, allowing for the selective deprotection and modification of its amino functionalities.


Core Chemical Properties

While specific experimental data for **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate** is limited in publicly available literature, its fundamental properties can be defined. The following table summarizes its known and estimated physicochemical characteristics.

Property	Value	Source
CAS Number	58457-98-0	Supplier Catalogs
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₆	Supplier Catalogs
Molecular Weight	352.39 g/mol	Calculated
IUPAC Name	(S)-Methyl 2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoate	Nomenclature
Appearance	Estimated: White to off-white solid	Based on similar protected amino acids
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Estimated: Soluble in methanol, ethanol, ethyl acetate, dichloromethane; Insoluble in water	Based on similar protected amino acids

Proposed Synthetic Pathway

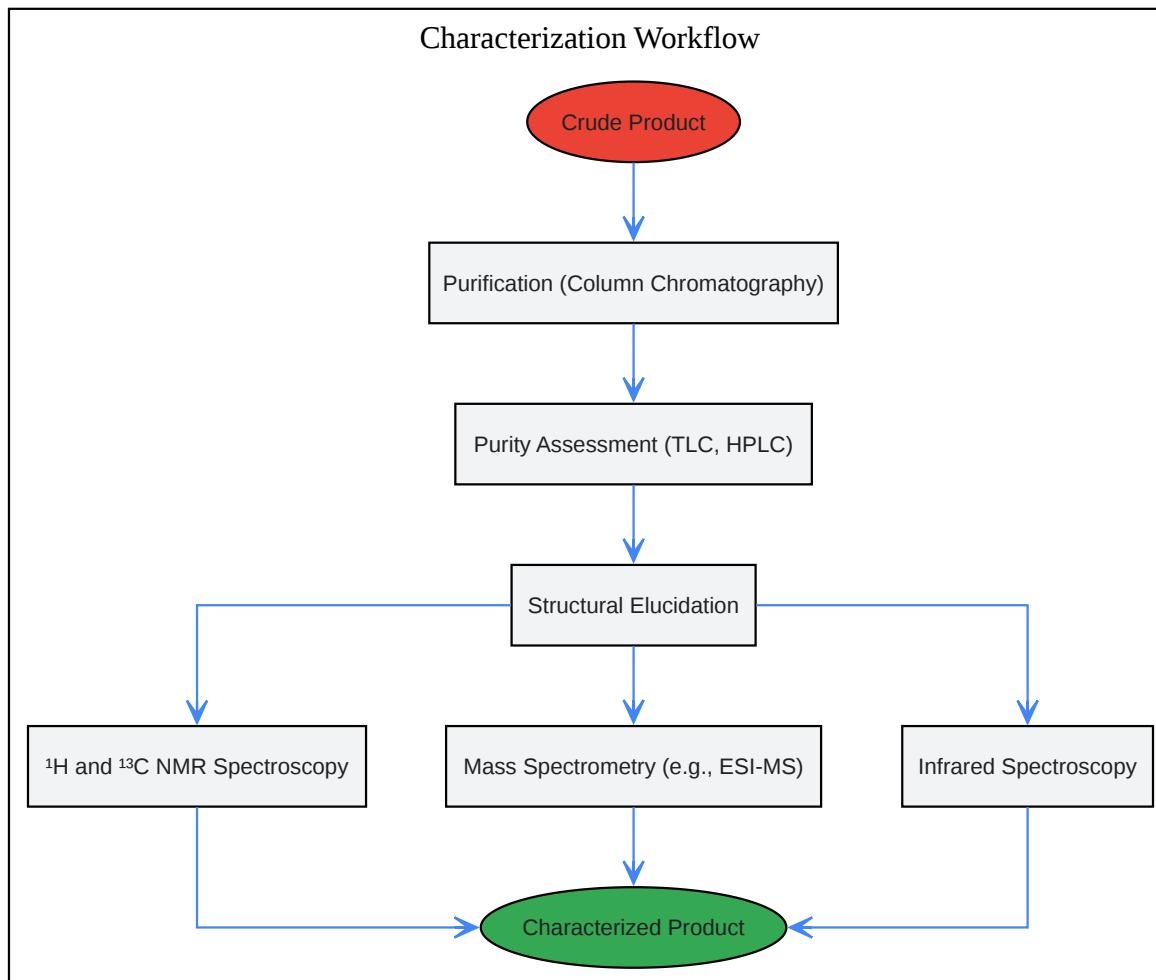
The synthesis of **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate** can be envisioned through a multi-step process starting from a commercially available protected aspartic acid derivative. The following workflow illustrates a plausible synthetic route.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate**.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis and characterization of **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate**, based on established procedures for similar compounds.


Synthesis of Orthogonally Protected Diaminopropionic Acid

This protocol is adapted from the synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid and would require final esterification.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Starting Material: N- α -Boc-L-aspartic acid β -benzyl ester.
- Protection of the α -amino group: The α -amino group is further protected, for instance with a second Boc group, to prevent side reactions during the subsequent Curtius rearrangement. This can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM).
- Curtius Rearrangement: The protected aspartic acid derivative is subjected to a Curtius rearrangement. This is typically carried out using diphenylphosphoryl azide (DPPA) and a base (e.g., TEA) in an inert solvent like toluene or dioxane. The reaction mixture is heated to induce the rearrangement of the acyl azide intermediate to an isocyanate.
- Trapping of the Isocyanate: The resulting isocyanate is then trapped *in situ* with benzyl alcohol to form the Cbz-protected amine at the β -position.
- Esterification: The carboxylic acid functionality is then esterified to the methyl ester. A common method is the use of diazomethane or (trimethylsilyl)diazomethane in a solvent mixture like methanol/diethyl ether. This reaction should be performed with caution due to the hazardous nature of diazomethane.
- Purification: The final product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes as the eluent.

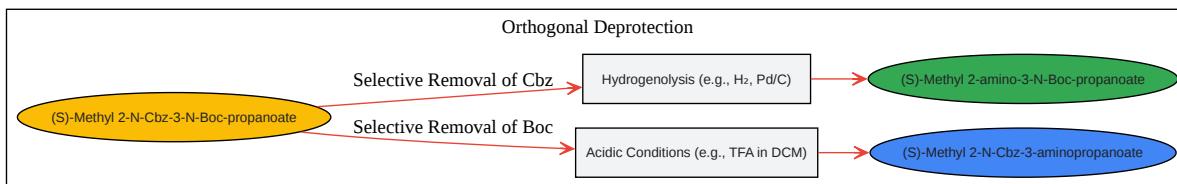
Characterization Workflow

A general workflow for the characterization of the synthesized **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and characterization of the target compound.

Spectroscopic Analysis Protocols


- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR: Acquire the proton NMR spectrum. Expected signals would include those for the aromatic protons of the Cbz group, the methine and methylene protons of the propanoate backbone, the methyl protons of the ester, and the t-butyl protons of the Boc group.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamates.

- Mass Spectrometry (MS):
 - Technique: Electrospray ionization (ESI) is a suitable method.
 - Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.
 - Analysis: Infuse the sample into the mass spectrometer. The expected mass peak would correspond to the molecular weight of the compound plus a proton ($[\text{M}+\text{H}]^+$) or another adduct (e.g., $[\text{M}+\text{Na}]^+$).
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
 - Analysis: Acquire the IR spectrum. Key characteristic peaks would include N-H stretching vibrations, C=O stretching vibrations for the ester and carbamate groups, and aromatic C-H and C=C stretching from the Cbz group.

Orthogonal Protection Strategy

The key utility of **(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate** lies in the orthogonal nature of its two amino-protecting groups, Cbz and Boc. This allows for the selective removal of one group while the other remains intact, enabling stepwise chemical modifications.

[Click to download full resolution via product page](#)

Caption: Orthogonal deprotection strategy for Cbz and Boc groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015928#s-methyl-2-n-cbz-3-n-boc-propanoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com